Verdamycin
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Overview
Description
Verdamicin is an aminoglycoside antibiotic produced by the bacterium Micromonospora grisea. It is known for its broad-spectrum antibacterial activity, which is similar to that of gentamicin and sisomicin . Verdamicin is used to treat various bacterial infections due to its ability to inhibit protein synthesis in bacteria.
Preparation Methods
Verdamicin is typically isolated from the fermentation broths of Micromonospora grisea . The synthetic routes for verdamicin involve the preparation of its analogues through various chemical reactions. For example, the preparation of 6’-ethyl and 6’-isopropyl verdamicin analogues involves allylic oxidation of primary allylic azides in dihydro-[2H]-pyrans . Industrial production methods focus on optimizing the fermentation conditions to maximize the yield of verdamicin.
Chemical Reactions Analysis
Verdamicin undergoes several types of chemical reactions, including:
Oxidation: Allylic oxidation of primary allylic azides in dihydro-[2H]-pyrans.
Reduction: Reduction of azides to amines using reagents like triphenylphosphine and water.
Common reagents used in these reactions include triphenylphosphine, sodium carbonate, and methanol . The major products formed from these reactions are various analogues of verdamicin with modified antibacterial properties.
Scientific Research Applications
Verdamicin has several scientific research applications, including:
Mechanism of Action
Verdamicin exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This leads to the production of faulty proteins and ultimately results in bacterial cell death . The molecular targets of verdamicin include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis and translation .
Comparison with Similar Compounds
Verdamicin is similar to other aminoglycoside antibiotics such as gentamicin and sisomicin. it has unique structural features that differentiate it from these compounds . For example, verdamicin has a distinct 6’-C-methyl group that is not present in gentamicin . This structural difference contributes to its unique spectrum of antibacterial activity.
Similar Compounds
- Gentamicin
- Sisomicin
- Tobramycin
- Amikacin
Verdamicin’s unique structural features and broad-spectrum antibacterial activity make it a valuable compound in the field of antibiotic research and development.
Properties
Molecular Formula |
C20H39N5O7 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3/t8-,9+,10-,11+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
XUSXOPRDIDWMFO-CTMSJIKGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
Canonical SMILES |
CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Synonyms |
verdamicin |
Origin of Product |
United States |
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